Product packaging for 2-(4-Methoxyphenyl)pyrimidine(Cat. No.:CAS No. 69491-44-7)

2-(4-Methoxyphenyl)pyrimidine

Cat. No.: B14478381
CAS No.: 69491-44-7
M. Wt: 186.21 g/mol
InChI Key: PDAIFTPWQFGJGD-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Science

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of chemical science. gsconlinepress.comnih.gov Its fundamental importance is underscored by its presence as a core component of the nucleobases uracil (B121893), thymine, and cytosine, which are integral to the structure of DNA and RNA. gsconlinepress.com This natural prevalence has made the pyrimidine scaffold a subject of extensive research, revealing a remarkable versatility that extends far beyond its role in genetics. tandfonline.com

In medicinal chemistry, pyrimidine derivatives are recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. tandfonline.commdpi.com The synthetic accessibility and structural diversity of the pyrimidine core have enabled the development of numerous therapeutic agents. mdpi.com Marketed drugs incorporating the pyrimidine moiety are used to treat a wide range of conditions, including cancer, infectious diseases, neurological disorders, and diabetes mellitus. mdpi.com Researchers have successfully synthesized pyrimidine-based compounds with demonstrated activities such as:

Anticancer tandfonline.commdpi.com

Antimicrobial and Antifungal gsconlinepress.comnih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Antihypertensive nih.gov

Antioxidant gsconlinepress.com

The chemical space occupied by pyrimidine-based drugs has expanded rapidly, showcasing the scaffold's utility as a bioisostere for phenyl and other aromatic systems, which can improve medicinal chemistry properties. mdpi.com Beyond pharmaceuticals, pyrimidine compounds are also investigated for applications in agricultural chemistry as insecticidal agents. tandfonline.comijfans.org The continuous exploration of both conventional and modern synthetic methods for creating pyrimidine derivatives ensures a high potential for future discoveries and the development of novel, efficacious molecules. tandfonline.com

Contextualization of Aromatic Methoxyphenyl Moieties within Heterocyclic Chemistry

Aromatic methoxyphenyl moieties, consisting of a methoxy (B1213986) group (-OCH₃) attached to a phenyl ring, are significant substituents in the design of novel heterocyclic compounds. openmedicinalchemistryjournal.comgoogle.com The methoxy group, a potent electron-donating group, can substantially influence the electronic properties, conformation, and lipophilicity of the parent heterocyclic molecule. This modulation of physicochemical properties is a key strategy used by chemists to fine-tune the biological activity and pharmacokinetic profile of a compound.

The introduction of a methoxyphenyl group onto a heterocyclic core can lead to enhanced biological efficacy. For instance, studies on pyrrolo[2,3-d]pyrimidines found that the presence of a 4-methoxyphenyl (B3050149) group contributed to an enhancement in anti-inflammatory activity. rsc.org Similarly, in the development of anticancer agents, the methoxyphenyl group has been incorporated into various heterocyclic systems to probe structure-activity relationships (SAR). mdpi.com Research on oxazolo[5,4-d]pyrimidine (B1261902) derivatives as VEGFR2 kinase inhibitors showed that a 2-(4-methoxyphenyl) substituent was a key feature of the most effective inhibitor in the series. mdpi.com

Research Trajectories of 2-(4-Methoxyphenyl)pyrimidine within Pyrimidine Chemistry

The compound this compound represents a specific intersection of the versatile pyrimidine scaffold and the influential methoxyphenyl moiety. Research on this and closely related structures focuses on its synthesis and its potential as a building block for more complex, biologically active molecules. For example, derivatives have been synthesized and evaluated as potential dual inhibitors of key protein kinases involved in cancer progression, such as EGFR and VEGFR-2. bohrium.com

One line of research involves using this compound derivatives as intermediates for creating novel compounds with potential therapeutic applications. In a study aimed at developing dual EGFR and VEGFR-2 inhibitors, a series of 4-methoxyphenyl pyrimidine derivatives were designed and synthesized. bohrium.com These efforts led to the identification of compounds with potent antiproliferative effects against several cancer cell lines. bohrium.com

Another research avenue explores the anti-inflammatory properties of molecules containing the 6-(3-methoxyphenyl)pyrimidine core. One such derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), was found to act as a suppressor of inflammation in TLR-engaged primary human monocytes. nih.gov The synthesis of various substituted pyrimidines, such as 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine, has also been accomplished by reacting chalcone (B49325) derivatives with guanidine (B92328) hydrochloride, with subsequent screening revealing significant anti-inflammatory activity. arabjchem.org

The synthesis of pyrimidine derivatives containing the methoxyphenyl group is an active area of investigation. For example, 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol was synthesized via the cyclization of a chalcone with thiourea (B124793), which then served as a precursor for a variety of other derivatives. researchgate.net These synthetic explorations are crucial for building libraries of compounds that can be screened for a wide range of biological activities, from anticancer to antimicrobial effects. bohrium.comresearchgate.net

Interactive Data Tables

Antiproliferative Activity of a this compound Derivative

The following table details the half-maximal inhibitory concentration (IC₅₀) values for compound 12 , a derivative of this compound, against various cancer cell lines. bohrium.com

Cell LineCancer TypeIC₅₀ (µM)
HepG-2Liver Carcinoma3.74
MCF-7Breast Carcinoma7.81
MDA-231Breast Carcinoma4.85
HCT-116Colon Carcinoma2.96
Caco-2Colorectal Adenocarcinoma9.27

Kinase Inhibitory Activity of a this compound Derivative

The table below shows the kinase inhibitory activity of compound 12 compared to reference drugs. bohrium.com

Target KinaseCompound 12 IC₅₀ (µM)Reference DrugReference IC₅₀ (µM)
EGFR0.071Erlotinib0.063
VEGFR-20.098Sorafenib0.041

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B14478381 2-(4-Methoxyphenyl)pyrimidine CAS No. 69491-44-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69491-44-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-10-5-3-9(4-6-10)11-12-7-2-8-13-11/h2-8H,1H3

InChI Key

PDAIFTPWQFGJGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 Methoxyphenyl Pyrimidine and Its Derivatives

Classical and Conventional Synthetic Approaches for Pyrimidine (B1678525) Core Formation

Traditional methods for constructing the pyrimidine ring remain fundamental in organic synthesis. These approaches often involve the condensation of multiple components to build the heterocyclic core.

Cyclocondensation Reactions with Chalcone (B49325) Precursors

A prevalent and effective method for synthesizing pyrimidine derivatives involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with a nitrogen-containing reagent like urea (B33335), thiourea (B124793), or guanidine (B92328). researchgate.netnih.govacs.org Chalcones, which can be readily prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone, serve as versatile precursors. acs.orgekb.eg

For the synthesis of 2-(4-methoxyphenyl)pyrimidine derivatives, a chalcone bearing a 4-methoxyphenyl (B3050149) group is typically reacted with a suitable nitrogen source. For instance, the reaction of a chalcone with guanidine hydrochloride in the presence of a base leads to the formation of 2-aminopyrimidine (B69317) derivatives. rasayanjournal.co.in Similarly, using urea or thiourea results in the corresponding pyrimidin-2(1H)-one or pyrimidine-2(1H)-thione, respectively. ekb.eg The reaction is often carried out in a solvent like ethanol (B145695) and may be catalyzed by a base such as sodium hydroxide. nih.govekb.eg

The general mechanism involves the Michael addition of the nitrogen nucleophile to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrimidine ring. nih.gov This method is valued for its operational simplicity and the accessibility of the starting materials.

Table 1: Examples of Cyclocondensation Reactions with Chalcone Precursors

Chalcone PrecursorReagentConditionsProductReference
1-(substituted phenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneGuanidine hydrochlorideBasic conditions2-Amino-4-(substituted phenyl)-6-(4-methoxyphenyl)pyrimidine rasayanjournal.co.in
1,3-Di(thien-2-yl)prop-2-en-1-oneThioureaBasic conditions4,6-Di(thien-2-yl)pyrimidine-2(1H)-thione ekb.eg
Substituted ChalconeUrea/Thiourea/GuanidineEthanol, NaOHSubstituted Pyrimidines nih.govacs.org

Multi-Component Reactions (MCRs) for Diversified Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient for generating molecular diversity. The Biginelli reaction, first reported in 1893, is a classic example of an MCR used for the synthesis of dihydropyrimidinones. nih.govwikipedia.org This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic catalysis. wikipedia.orgsigmaaldrich.com

To synthesize derivatives related to this compound, 4-methoxybenzaldehyde (B44291) can be used as the aldehyde component. The reaction with a β-dicarbonyl compound and urea or a urea analog furnishes a dihydropyrimidine (B8664642) derivative, which can be subsequently oxidized to the corresponding pyrimidine. nih.gov The efficiency of the Biginelli reaction can be influenced by the choice of catalyst and reaction conditions. wikipedia.org

Another MCR approach involves the reaction of 1,3-indandione, an aromatic aldehyde like 4-methoxybenzaldehyde, and guanidine hydrochloride in an alkaline water-ethanol medium to produce 2-amino-4-aryl-5H-indeno[1,2-d]pyrimidin-5-one derivatives. acs.org This method is noted for its adherence to green chemistry principles. acs.org

Table 2: Multi-Component Reactions for Pyrimidine Synthesis

Aldehydeβ-Dicarbonyl CompoundNitrogen SourceCatalyst/ConditionsProduct TypeReference
4-MethoxybenzaldehydeEthyl acetoacetateUreaAcid catalystDihydropyrimidinone wikipedia.orgsigmaaldrich.com
4-Methoxybenzaldehyde1,3-IndandioneGuanidine hydrochlorideAlkaline water-ethanol2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one acs.org
Aryl methyl ketones, Benzaldehydes, Aromatic nitrilesHydroxylamineMicrowave, solvent-free2,4,6-Triarylpyrimidines mdpi.com

Modern and Green Chemistry Techniques in Pyrimidine Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and environmentally benign catalysts, have been successfully applied to pyrimidine synthesis.

Microwave-Assisted Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgjocpr.com This technology has been effectively utilized in the synthesis of pyrimidine derivatives.

The Biginelli reaction, for instance, can be significantly expedited under microwave irradiation, often in solvent-free conditions or with a minimal amount of a high-boiling, polar solvent. nih.govasianpubs.org The synthesis of dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea or thiourea can be achieved in minutes with excellent yields using microwave heating. asianpubs.orgjocpr.com For example, a microwave-assisted, solvent-free Biginelli condensation using sulfamic acid as a catalyst has been reported to be highly efficient. asianpubs.org

Microwave irradiation has also been applied to the synthesis of 1,2,3,4-tetrahydro-2-thioxopyrimidine derivatives through the three-component cyclocondensation of a β-diketone, an arylaldehyde, and thiourea. scilit.com Furthermore, a five-step microwave-assisted solution-phase synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, starting from a Biginelli reaction, has been developed, demonstrating the utility of this technology in multi-step synthetic sequences. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Biginelli Reaction

MethodReaction TimeYieldConditionsReference
Conventional HeatingHoursGoodReflux in ethanol foliamedica.bg
Microwave IrradiationMinutesExcellentSolvent-free, sulfamic acid catalyst asianpubs.org
Microwave Irradiation22-24 minGoodEthanol foliamedica.bg

Catalytic Methodologies in Pyrimidine Synthesis

The development of novel catalytic systems is at the forefront of modern organic synthesis, aiming to improve efficiency, selectivity, and sustainability.

Supramolecular catalysts, such as cyclodextrins, have garnered attention as environmentally friendly and reusable catalysts for organic reactions in aqueous media. researchgate.netrsc.org β-Cyclodextrin, a cyclic oligosaccharide, possesses a hydrophobic inner cavity and a hydrophilic outer surface. rsc.org This structure allows it to encapsulate nonpolar guest molecules in aqueous solutions, effectively acting as a microreactor and facilitating reactions. researchgate.netrsc.org

β-Cyclodextrin has been successfully employed as a catalyst for the synthesis of various pyrimidine derivatives. For example, it can catalyze the one-pot, multi-component synthesis of pyrimidine derivatives from aromatic aldehydes, 1,3-diketones, and ammonium (B1175870) acetate (B1210297) in water. mdpi.com This method is advantageous due to the recyclability of the catalyst, its low cost, and its non-toxic nature. mdpi.com The reaction proceeds through the formation of an inclusion complex between the reactants and the β-cyclodextrin cavity, which enhances the local concentration of substrates and accelerates the reaction rate. rsc.org The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has also been achieved using β-cyclodextrin as a reusable promoter in water. rsc.org

Table 4: β-Cyclodextrin Catalyzed Synthesis of Pyrimidine Derivatives

ReactantsCatalystSolventConditionsProduct TypeReference
Aryl aldehydes, 1,3-diketones, Ammonium acetateβ-CyclodextrinWater-Pyrimidine derivatives mdpi.com
Arylglyoxal monohydrate, Malononitrile, 6-Amino-1,3-dimethyluracilβ-CyclodextrinWater-Pyrrolo[2,3-d]pyrimidine derivatives rsc.org
Aldehydes, Malononitrile, 2-Aminopyridineβ-CyclodextrinWaterUltrasonication, 65 °C4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives researchgate.net
Transition Metal-Catalyzed Syntheses (e.g., Cobalt-Catalyzed C-H Activation)

Transition metal catalysis, particularly through C-H activation, represents a powerful, atom-economical approach for forming carbon-carbon and carbon-heteroatom bonds. nih.govd-nb.info Cobalt, being an earth-abundant and less expensive first-row transition metal, has emerged as a valuable catalyst in this field. nih.govresearchgate.net These reactions often utilize a directing group, such as the nitrogen atom in a pyrimidine ring, to guide the catalyst to a specific C-H bond for functionalization. chim.itbeilstein-journals.org

In the context of pyrimidine synthesis, cobalt-catalyzed C-H activation can be employed for hydroarylation reactions, where a C-H bond is added across a polarized π-bond, such as in an aldehyde or imine. nih.govd-nb.info For instance, a Co(III)-catalyzed hydroarylation of glyoxylate (B1226380) with pyrimidine-containing indoles has been reported, showcasing the utility of the pyrimidine moiety in directing the reaction. nih.govd-nb.info The catalytic cycle typically involves the coordination of the cobalt catalyst to the pyrimidine directing group, followed by C-H activation to form a cobaltacycle intermediate. This intermediate then reacts with the coupling partner (e.g., an alkene or alkyne), and subsequent reductive elimination or protonolysis yields the functionalized product and regenerates the active catalyst. nih.gov

While direct cobalt-catalyzed synthesis of this compound via C-H activation of 4-methoxyanisole and a pyrimidine precursor is a specific area of ongoing research, the principles are well-established. The pyrimidine ring itself can act as a directing group in C-H functionalization reactions, allowing for the introduction of various substituents. chim.itbeilstein-journals.org For example, cobalt-catalyzed C-H activation has been used for the annulation of benzylamides with alkynes using a picolinamide (B142947) traceless directing group to synthesize isoquinolines, a strategy demonstrating the power of directed C-H activation. chim.it

Table 1: Examples of Cobalt-Catalyzed C-H Activation Principles

Catalyst System Reaction Type Directing Group Key Feature Ref
Co(III)Cp* Hydroarylation Pyrimidine Addition of C-H bond to aldehydes. nih.govd-nb.info
Co(II)/Co(III) Annulation Picolinamide (traceless) C-H/N-H bond activation for isoquinoline (B145761) synthesis. chim.it

Solvent-Free Reaction Conditions

Solvent-free synthesis, often referred to as neat reaction conditions, is a cornerstone of green chemistry, minimizing waste and often reducing reaction times and energy consumption. Several methods have been developed for the synthesis of pyrimidine derivatives under these conditions.

One effective one-pot, solvent-free method involves the reaction of a ketone, triethoxymethane, and ammonium acetate, catalyzed by N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA). academie-sciences.fr This approach has been successfully used to synthesize 4-(4-methoxyphenyl)pyrimidine (B11767380) from 4-methoxyacetophenone. The reaction is typically heated to 100–110 °C, and after completion, the product is isolated through simple workup procedures, yielding a pale yellow powder. academie-sciences.fr Another approach utilizes lactic acid as a green and biodegradable catalyst for the condensation of aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyl uracil (B121893) to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives, demonstrating the applicability of solvent-free methods to fused systems. niscpr.res.in

Table 2: Solvent-Free Synthesis of Pyrimidine Derivatives

Reactants Catalyst Conditions Product Example Yield Ref
4-Methoxyacetophenone, Triethoxymethane, Ammonium Acetate TBBDA 100–110 °C 4-(4-Methoxyphenyl)pyrimidine 52% academie-sciences.fr

Regioselective Functionalization and Derivatization Strategies

The diversification of the this compound core is crucial for developing new compounds with tailored properties. This is achieved through regioselective functionalization, where substituents are introduced at specific positions on the pyrimidine ring or the methoxyphenyl moiety.

Strategic Introduction of Aromatic and Heteroaromatic Moieties

The introduction of additional aromatic or heteroaromatic groups onto the pyrimidine scaffold can significantly influence its chemical and biological properties. Transition metal-catalyzed cross-coupling reactions are a primary tool for this purpose. For example, Suzuki-Miyaura coupling reactions can be used to introduce aryl groups. The synthesis of 2,4-dichloro-6-(4-methoxyphenyl)pyrimidine, a key intermediate, can be achieved via a Suzuki reaction, which then allows for further functionalization at the chloro-substituted positions. acs.org

A deconstruction-reconstruction strategy offers an innovative approach to pyrimidine diversification. nih.gov In this method, a pyrimidine is converted into an N-arylpyrimidinium salt, which can be cleaved and then recyclized with different reagents to form new, substituted pyrimidines, including those bearing diverse (hetero)aryl groups. This avoids the need for traditional cross-coupling reactions on potentially complex substrates. nih.gov

Synthesis of Fused Pyrimidine Systems Incorporating the 4-Methoxyphenyl Unit

Fusing the pyrimidine ring with other heterocyclic systems creates polycyclic structures with unique three-dimensional shapes and properties. The 4-methoxyphenyl unit is a common feature in these complex molecules.

Pyrazolo[1,5-a]pyrimidines: These fused systems are often synthesized by the condensation reaction of 3-aminopyrazoles with 1,3-bielectrophilic compounds. mdpi.com For instance, reacting 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (B177124) in refluxing acetic acid yields 7-(4-methoxyphenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. mdpi.com Microwave-assisted synthesis has also been employed to chemoselectively produce 5,6-diarylpyrazolo[1,5-a]pyrimidines from isoflavones and 3-aminopyrazole. amazonaws.com

Thiazolo[3,2-a]pyrimidines: These are commonly prepared through the intramolecular cyclization of 2-thioxopyrimidines or their derivatives. One route involves the reaction of 6-amino-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with bromomalononitrile to yield 3,7-diamino-5-(4-methoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile. d-nb.info Another strategy is the one-pot, three-component cyclocondensation of a substituted 4-phenylthiazole-2-amine, acetylacetone, and an aromatic aldehyde (like 4-methoxybenzaldehyde) to form derivatives such as 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone. biointerfaceresearch.com

Pyrimido[1,2-a]pyrimidines: The synthesis of this fused system can be achieved by reacting 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine with ethyl 2-cyano-3,3-bis(methylthio)acrylate. ijraset.com This reaction, conducted in DMF with K2CO3, produces 2-(4-methoxyphenyl)-8-(methylthio)-6-oxo-4-phenyl-1,6,9,9a-tetrahydro-2H-pyrimido[1,2-a]pyrimidine-7-carbonitrile. ijraset.com The resulting methylthio group is an excellent leaving group, allowing for further substitution with various nucleophiles. ijraset.com

Table 3: Synthesis of Fused Pyrimidine Systems with a 4-Methoxyphenyl Moiety

Fused System Key Reactants Product Example Ref
Pyrazolo[1,5-a]pyrimidine (B1248293) 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile, 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one 7-(4-Methoxyphenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile mdpi.com
Thiazolo[3,2-a]pyrimidine 6-Amino-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, Bromomalononitrile 3,7-Diamino-5-(4-methoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile d-nb.info

| Pyrimido[1,2-a]pyrimidine | 6-(4-Methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine, Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 2-(4-Methoxyphenyl)-8-(methylthio)-6-oxo-4-phenyl-1,6,9,9a-tetrahydro-2H-pyrimido[1,2-a]pyrimidine-7-carbonitrile | ijraset.com |

Halogenation and Amination Strategies for Pyrimidine Derivatization

Halogenation and amination are fundamental transformations for derivatizing the pyrimidine ring, providing handles for further synthetic modifications or directly yielding compounds of interest.

Halogenation: Pyrimidine scaffolds can be halogenated using various reagents. For example, pyrimidones can be converted to their corresponding chloropyrimidines by treatment with phosphoryl chloride (POCl3). This is a common step in converting a pyrimidone, such as 2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H-pyrimido[1,2-a]pyrimidin-6-ol, into its 6-chloro derivative, which is highly susceptible to nucleophilic substitution. researchgate.net

Amination: Amination can be achieved through nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine. A key intermediate, 2,4-dichloro-6-(4-methoxyphenyl)pyrimidine, demonstrates highly regioselective amination. acs.orgresearchgate.net The chlorine at the C4 position is significantly more reactive towards nucleophilic attack by amines than the chlorine at the C2 position. This allows for the selective synthesis of 2-chloro-4-amino-6-(4-methoxyphenyl)pyrimidine derivatives. This high regioselectivity is a crucial feature for controlled synthesis. acs.org

Table 4: Derivatization of the (4-Methoxyphenyl)pyrimidine Core

Reaction Type Substrate Reagent(s) Product Type Key Feature Ref
Chlorination Pyrimido[1,2-a]pyrimidin-6-ol POCl3, DMF 6-Chloro-pyrimido[1,2-a]pyrimidine Activation for nucleophilic substitution. researchgate.net

| Amination | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | Various amines, Pd(Ph3)4 | 2-Chloro-4-(substituted-amino)-6-(4-methoxyphenyl)pyrimidine | High regioselectivity at the C4 position. | acs.orgresearchgate.net |

Chemical Reactivity and Mechanistic Transformations of 2 4 Methoxyphenyl Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. For 2-(4-methoxyphenyl)pyrimidine, the C2 position is already substituted. Therefore, nucleophilic substitution reactions primarily occur if a suitable leaving group is present at the C4 or C6 positions of the pyrimidine core.

A common strategy to introduce nucleophiles to the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) of a halopyrimidine precursor. For instance, the synthesis of 2-arylpyrimidines can be achieved by the reaction of 2-chloropyrimidine (B141910) with an appropriate aryl Grignard reagent. researchgate.net The reactivity of halogens on the pyrimidine ring generally follows the order 4-halo > 2-halo, which can be explained by the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. rsc.org

Another notable nucleophilic substitution is the Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide (NaNH₂). nih.govrsc.org While direct amination of this compound at the C4 or C6 position via a Chichibabin-type reaction is conceivable, the reaction conditions are typically harsh. nih.govrsc.org The mechanism involves the addition of the amide anion to an electron-deficient carbon, followed by the elimination of a hydride ion. nih.gov

The following table provides examples of nucleophilic substitution reactions on pyrimidine cores, illustrating the types of nucleophiles and conditions that can be employed.

PrecursorNucleophileConditionsProductYield (%)
2-tert-butyl sulfonyl pyrimidine4-methoxyphenyl (B3050149) magnesium bromideTHF, rtThis compound95% researchgate.net
2-ChloropyrimidineAmmoniaHigh Temperature/Pressure2-Aminopyrimidine (B69317)-
PyridineSodium AmideToluene, 110°C2-Aminopyridine- nih.gov

Electrophilic Aromatic Substitution on Phenyl and Pyrimidine Rings

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. The nitrogen atoms strongly deactivate the ring towards electrophilic attack. However, the presence of the electron-donating 4-methoxyphenyl group at the C2 position influences the reactivity of both rings.

The 4-methoxyphenyl group is activated towards electrophilic substitution due to the electron-donating nature of the methoxy (B1213986) group, which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the pyrimidine substituent (C3' and C5') are the most likely sites for electrophilic attack on the phenyl ring. For example, the nitration of 5-acetamido-2-phenylpyrimidine resulted in substitution at the meta-position of the phenyl ring, indicating the strong deactivating effect of the pyrimidine ring on the attached phenyl group. nih.gov This suggests that electrophilic substitution on the phenyl ring of this compound would likely require forcing conditions.

Direct electrophilic substitution on the pyrimidine ring of this compound is even more challenging. Such reactions, if they occur, typically require highly reactive electrophiles and often lead to a mixture of products or reaction at a nitrogen atom. Halogenation of pyrimidine nucleosides, for instance, has been achieved at the C5 position using N-halosuccinimides. doaj.org

Oxidation and Reduction Pathways of the Pyrimidine Scaffold

The pyrimidine ring can undergo both oxidation and reduction, although the specific pathways for this compound are not extensively documented. Generally, the reduction of pyrimidines can lead to the formation of di- or tetrahydropyrimidine (B8763341) derivatives. For instance, the reduction of some pyrimidine-5-carboxylates with lithium aluminum hydride (LiAlH₄) has been shown to yield the corresponding 1,6-dihydropyrimidines. nih.gov It is plausible that this compound could be reduced under similar conditions to yield the corresponding dihydropyrimidine (B8664642).

The oxidation of the pyrimidine ring itself is less common and often requires strong oxidizing agents, which can lead to ring-opening or degradation. However, substituents on the pyrimidine ring can be oxidized. For example, alkyl-substituted pyrimidines can be oxidized to the corresponding carboxylic acids. The methoxy group on the phenyl ring could also be susceptible to oxidation under certain conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of biaryl compounds, including 2-arylpyrimidines like this compound. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for this purpose. documentsdelivered.comorganic-chemistry.org

The synthesis of this compound and its derivatives is often achieved by the Suzuki-Miyaura coupling of a halopyrimidine with (4-methoxyphenyl)boronic acid. For example, 2,4-dichloropyrimidine (B19661) can be selectively coupled with (4-methoxyphenyl)boronic acid to yield 2-chloro-4-(4-methoxyphenyl)pyrimidine. documentsdelivered.com This product can then undergo further coupling reactions at the remaining chloro-position.

The Heck reaction, another palladium-catalyzed coupling, involves the reaction of an aryl halide with an alkene. nih.gov While less common for the direct synthesis of this compound, it can be used to functionalize pyrimidine derivatives. For instance, a 5-iodopyrimidine (B189635) derivative has been coupled with various alkenes using a microwave-assisted Heck reaction.

The following table summarizes representative Suzuki-Miyaura coupling reactions for the synthesis of this compound derivatives.

Pyrimidine SubstrateBoronic AcidCatalystBaseSolventProductYield (%)
2,4-Dichloropyrimidine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane2-Chloro-4-(4-methoxyphenyl)pyrimidine77% documentsdelivered.com
2,4,5,6-Tetrachloropyrimidine(4-Methoxyphenyl)boronic acidPd(PPh₃)₂Cl₂K₂CO₃Dioxane/H₂O2,4,5-Trichloro-6-(4-methoxyphenyl)pyrimidine90%
5-Bromopyrimidine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O5-(4-Methoxyphenyl)pyrimidine-
2-Chloro-5-nitropyrimidine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O2-(4-Methoxyphenyl)-5-nitropyrimidine-

Intramolecular Cyclization and Rearrangement Processes

Derivatives of this compound can undergo intramolecular cyclization and rearrangement reactions to form fused heterocyclic systems or structural isomers. These transformations are often promoted by heat, light, or chemical reagents.

For instance, 5-phenyl-substituted 2-methoxypyrimidines have been shown to undergo thermal rearrangement to the corresponding N-methyl-2-oxopyrimidines. This type of rearrangement, known as the Dimroth rearrangement, involves ring opening followed by rotation and ring closure. A recent study has also demonstrated a "two-atom swap" skeletal editing of pyrimidines to pyridines, which proceeds through a Dimroth rearrangement pathway.

Investigation of Reaction Mechanisms and Catalytic Cycles

The mechanisms of the reactions involving this compound are of significant interest for optimizing reaction conditions and designing new synthetic routes. The Suzuki-Miyaura coupling, for example, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The cycle is initiated by the oxidative addition of a halopyrimidine to a Pd(0) complex. This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. organic-chemistry.org

The mechanism of nucleophilic aromatic substitution (SNAr) on the pyrimidine ring involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is influenced by the position of the leaving group and the presence of electron-withdrawing groups. rsc.org

The Chichibabin reaction mechanism is believed to proceed via an addition-elimination pathway involving a σ-adduct intermediate. nih.gov The nucleophilic amide anion adds to an electron-deficient carbon of the pyrimidine ring, and subsequent elimination of a hydride ion restores the aromaticity of the ring. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(4-Methoxyphenyl)pyrimidine, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a detailed map of the proton environments within the this compound molecule. The analysis, based on predicted data, reveals distinct signals corresponding to the pyrimidine (B1678525) and methoxyphenyl moieties.

The protons on the pyrimidine ring exhibit characteristic chemical shifts. The proton at the 5-position (H-5) is expected to appear as a triplet, influenced by the two adjacent protons at the 4- and 6-positions. The protons at the 4- and 6-positions (H-4 and H-6) are anticipated to resonate as a doublet, coupled to the H-5 proton.

On the methoxyphenyl ring, the protons ortho to the pyrimidine ring (H-2' and H-6') are expected to appear as a doublet. The protons meta to the pyrimidine ring (H-3' and H-5') are also predicted to be a doublet. The methoxy (B1213986) group protons (-OCH₃) typically appear as a sharp singlet at a characteristic upfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-5 (Pyrimidine) 7.35 Triplet
H-4, H-6 (Pyrimidine) 8.79 Doublet
H-2', H-6' (Phenyl) 8.44 Doublet
H-3', H-5' (Phenyl) 7.03 Doublet

Note: Data is based on predicted spectra and may vary from experimental values.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Predicted spectral data indicates the chemical shifts for each unique carbon atom in the molecule.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region characteristic of aromatic heterocyclic systems. The carbon attached to the two nitrogen atoms (C-2) is typically the most deshielded. The methoxy-substituted carbon on the phenyl ring (C-4') and the carbon of the methoxy group itself (-OCH₃) have distinct and predictable chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 (Pyrimidine) 164.3
C-4, C-6 (Pyrimidine) 157.3
C-5 (Pyrimidine) 118.8
C-1' (Phenyl) 130.3
C-2', C-6' (Phenyl) 130.0
C-3', C-5' (Phenyl) 114.2
C-4' (Phenyl) 162.0

Note: Data is based on predicted spectra and may vary from experimental values.

COSY would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the H-4/H-6 protons and the H-5 proton of the pyrimidine ring, confirming their adjacent relationship. Similarly, it would show correlations between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the phenyl ring.

HMBC is crucial for determining long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This technique would definitively link the two ring systems. For instance, correlations would be expected between the H-2'/H-6' protons of the phenyl ring and the C-2 carbon of the pyrimidine ring, confirming the point of attachment. Correlations between the methoxy protons and the C-4' carbon of the phenyl ring would also be observed.

Vibrational Spectroscopy: Infrared (IR) Absorption Studies

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show a series of characteristic absorption bands that correspond to its constituent parts.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the pyrimidine and phenyl rings are expected in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring and the C=C bonds in both aromatic rings typically appear in the 1600-1450 cm⁻¹ region. These bands are often strong and provide a fingerprint for the aromatic systems.

C-O-C Stretching: The methoxy group is characterized by a strong C-O-C stretching band. The asymmetric stretch is typically found in the 1260-1200 cm⁻¹ range, while the symmetric stretch appears around 1075-1020 cm⁻¹.

Ring Vibrations and C-H Bending: The region below 1000 cm⁻¹ contains complex vibrations related to the breathing of the pyrimidine and phenyl rings, as well as out-of-plane C-H bending, which can be indicative of the substitution pattern.

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
C=N/C=C Ring Stretch 1600-1450 Strong-Medium
Asymmetric C-O-C Stretch 1260-1200 Strong
Symmetric C-O-C Stretch 1075-1020 Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule could include:

Loss of a methyl radical (•CH₃) from the methoxy group to form a stable [M-15]⁺ ion.

Loss of a formyl radical (•CHO) or formaldehyde (CH₂O) from the methoxy-phenyl moiety.

Cleavage of the bond between the pyrimidine and phenyl rings, leading to fragment ions corresponding to each ring system. For example, a fragment corresponding to the methoxyphenyl cation or the pyrimidinyl cation could be observed.

Fragmentation of the pyrimidine ring itself, often involving the loss of HCN.

The precise masses of the molecular ion and its fragments can be used to confirm the elemental composition of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elemental composition of polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the liquid phase without significant fragmentation, which is essential for identifying the intact molecule.

For this compound, analysis in positive ion mode would be expected to yield a prominent signal corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₀N₂O, the exact mass of the neutral molecule is 200.09496 g/mol . Therefore, the protonated species would have an m/z (mass-to-charge ratio) of approximately 201.0977. High-resolution mass spectrometry would allow for the confirmation of the elemental formula by comparing the experimentally measured mass with the theoretical value.

While ESI is a soft ionization method, increasing the cone voltage can induce in-source fragmentation, providing valuable structural information. The fragmentation pattern of this compound would likely involve cleavage of the bond between the pyrimidine and the methoxyphenyl rings, as well as fragmentation of the methoxy group. This technique is highly sensitive and can be used for the analysis of trace amounts of the compound in complex mixtures. frontiersin.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures provides a strong basis for understanding its solid-state characteristics.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of pyrimidine derivatives is often governed by a combination of weak intermolecular forces. In analogous structures, such as 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 2-(3-methoxyphenoxy)pyrimidine, the molecular arrangement is stabilized by various interactions. nih.govnih.gov

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like O-H or N-H, weak C–H···N and C–H···O hydrogen bonds are expected to play a significant role in the crystal lattice. nih.govresearchgate.net The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with aromatic or methyl C-H groups from neighboring molecules. Similarly, the oxygen atom of the methoxy group can also accept hydrogen bonds. These interactions link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

π-π Stacking: Aromatic systems like the pyrimidine and phenyl rings in this compound are prone to π-π stacking interactions. In related crystal structures, pyrimidine rings stack with other pyrimidine rings, and phenyl rings stack with other phenyl rings. sci-hub.se These interactions, characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å, are crucial for the stabilization of the crystal structure, often leading to the formation of layered arrangements. nih.govcardiff.ac.uk

The interplay of these weak interactions dictates the final supramolecular architecture of the compound in the solid state.

Conformation and Torsion Angle Analysis in Crystalline State

The conformation of this compound in the crystalline state is primarily defined by the torsion angle between the pyrimidine and the methoxyphenyl rings. This angle determines the relative orientation of the two aromatic systems.

The specific torsion angle adopted by this compound would represent a low-energy conformation that allows for efficient crystal packing, balancing intramolecular steric effects with intermolecular stabilizing interactions.

Crystal Data for an Analogous Compound: 2-(3-methoxyphenoxy)pyrimidine nih.gov
Parameter Value
Chemical FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Pyrimidine-Benzene)84.40 (14)°
Key Intermolecular InteractionC–H···π and π–π stacking
Centroid-Centroid Distance (π–π)3.7658 (18) Å

Electronic Absorption and Emission Spectroscopy (Photophysical Properties)

The electronic absorption and emission properties of this compound are determined by the nature of its electronic transitions, which are influenced by the conjugated π-system extending over both aromatic rings.

UV-Vis Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to show characteristic bands arising from π→π* and n→π* electronic transitions. The conjugated system formed by the phenyl and pyrimidine rings will likely result in strong absorption bands in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents. The electron-donating methoxy group (-OCH₃) on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted 2-phenylpyrimidine due to the extension of the conjugated system. In similar benzophenone systems, both electron-donating and electron-withdrawing substituents have been shown to cause a bathochromic shift, with λmax values appearing in the 322-327 nm range, attributed to intramolecular charge transfer bands. mdpi.com

Photophysical Data for Related Pyrimidine Derivatives
Property Observation
UV-Vis Absorption Intramolecular charge transfer bands typically observed between 320-330 nm in analogous structures. mdpi.com
Fluorescence Often quenched in solution for related hydroxyphenyl pyrimidines due to ESIPT. nih.gov
Solid-State Emission Dual fluorescence and phosphorescence can be observed in the solid state for ESIPT-capable analogues. rsc.org
ESIPT Phenomenon Leads to large Stokes shifts and dual emission bands in molecules with an intramolecular hydrogen bond donor/acceptor system. nih.govacs.org

Fluorescence and Phosphorescence Studies, including Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

While this compound itself lacks the intramolecular hydroxyl group necessary for the classic Excited-State Intramolecular Proton Transfer (ESIPT) process, the study of ESIPT in related pyrimidine compounds provides a framework for understanding its potential luminescent behavior. ESIPT is a photophysical process that occurs in molecules containing both a proton donor (like -OH) and a proton acceptor (like a pyrimidine nitrogen) in close proximity. nih.govacs.org Upon photoexcitation, an ultrafast proton transfer occurs, leading to the formation of an excited keto-tautomer, which then fluoresces at a longer wavelength, resulting in a large Stokes shift. acs.orgnih.gov

For compounds like 2-(2-hydroxyphenyl)pyrimidines, this process often leads to quenched fluorescence in solution but can result in dual fluorescence and phosphorescence in the solid state. nih.govrsc.org The fluorescence originates from the keto form, while the phosphorescence can occur from the initial enol form. rsc.org

Since this compound cannot undergo ESIPT, its fluorescence properties would be more conventional. It would be expected to exhibit fluorescence from its locally excited state. However, the efficiency of this emission (quantum yield) and its lifetime would be highly dependent on the solvent environment and the competition between radiative (fluorescence) and non-radiative decay pathways.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 2-(4-methoxyphenyl)pyrimidine. These methods offer a detailed view of the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental. openaccesspub.org These studies are used to compute optimized molecular geometries, vibrational frequencies, and other electronic properties. researchgate.net For instance, in a study of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, DFT calculations were used to determine geometrical parameters, harmonic vibrational wavenumbers, and NMR chemical shifts. openaccesspub.org The results from these calculations often show good agreement with experimental data from techniques like FT-IR and FT-Raman spectroscopy. openaccesspub.org

DFT is also used to analyze the electronic properties, molecular structure, and chemical reactivity of pyrimidine (B1678525) derivatives. dergipark.org.tr These calculations help in understanding the behavior of molecules in different chemical environments and their potential as pharmaceutical compounds. dergipark.org.tr The accuracy of DFT methods, particularly B3LYP, has been shown to be superior to other methods like the scaled Hartree-Fock (HF) approach for molecular problems. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and stability of a molecule. dergipark.org.tr This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. wiley.com

For derivatives of this compound, FMO analysis has been used to predict their stability and reactivity. dergipark.org.tr For example, in the study of 2-(4-methoxyphenyl)benzo[d]thiazole, the HOMO-LUMO energy gap was calculated to assess its molecular reactivity and stability. dergipark.org.tr Similarly, for 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine, the HOMO-LUMO energy gap was determined to be 4.3508 eV, providing insights into its electronic properties. rsc.org The distribution of HOMO and LUMO densities across the molecule can also indicate the likely sites for electrophilic and nucleophilic attacks. researchgate.net

Global and Local Reactivity Descriptors (e.g., Fukui Indices, Electrophilicity Index)

Local reactivity descriptors, such as Fukui functions (f(r)), identify the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. nih.gov This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, in the study of various pyrimidine derivatives, these descriptors have been used to identify reactive sites and understand their chemical behavior. researchgate.net The combination of global and local descriptors provides a comprehensive picture of a molecule's reactivity. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the conformational changes and dynamic behavior of molecules over time. acs.org These simulations provide insights into the flexibility of the molecule and the stability of different conformations. researchgate.net For pyrimidine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. nih.govnih.gov

In a study of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, MD simulations were used to investigate its liquid-crystal phases. aps.org The simulations helped in understanding the intermolecular interactions and the ordering of the molecules in different phases. aps.org For other pyrimidine derivatives, MD simulations have been used to confirm the stability of docked conformations within the active sites of proteins, with root mean square deviation (RMSD) values indicating the stability of the complex over the simulation time. nih.gov

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

SAR and QSAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity. ethernet.edu.et These models are widely used in drug discovery to design more potent and selective compounds. bohrium.comresearchgate.net

Elucidation of Structural Features Influencing Chemical Behavior

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. rsc.org For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for their activity. For instance, in the development of CDK2/CDK9 inhibitors, SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines helped in identifying key structural features for potent inhibition. rsc.org

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models use molecular descriptors, which can be electronic, steric, or hydrophobic in nature, to predict the activity of new compounds. researchgate.net For pyrimidine derivatives, QSAR models have been developed to predict their activity as central nervous system depressants and as inhibitors of various enzymes. nih.govresearchgate.net These models have shown that electronic properties, such as the energy of the LUMO, can be crucial for the biological activity of these compounds. researchgate.net

Design of Analogs for Modulated Chemical and Biological Properties

The design of analogs of this compound is a key strategy to modulate its chemical and biological properties. By introducing various substituents to the pyrimidine core or the phenyl group, researchers can fine-tune the molecule's characteristics for specific applications.

For instance, the introduction of a 4-methoxyphenyl (B3050149) group at the 7-position of pyrrolo[2,3-d]pyrimidines has been shown to enhance anti-inflammatory activity. rsc.org Further modifications, such as the coupling of 4-hydrazino-pyrrolopyrimidines with benzaldehyde (B42025), have also yielded compounds with notable anti-inflammatory properties. rsc.org

In the context of anticancer research, pyrimidine derivatives have been designed as dual inhibitors of key enzymes like EGFR and VEGFR-2. Guided by the pharmacophoric features of known antagonists, two series of 4-methoxyphenyl pyrazole (B372694) and pyrimidine derivatives were synthesized. nih.gov One of these compounds demonstrated significant antiproliferative effects against several cancer cell lines. nih.gov

Another approach involves the synthesis of 2-thiopyrimidine/chalcone (B49325) hybrids as potential STAT3/STAT5a inhibitors for anticancer applications. nih.gov Additionally, new series of 4,6-diaryl pyrimidines have been designed and synthesized to act as dual EGFR/VEGFR-2 inhibitors. frontiersin.org

The following table summarizes some of the designed analogs and their intended effects:

Analog Class Intended Property Modulation Key Structural Features Reference(s)
Pyrrolo[2,3-d]pyrimidinesEnhanced anti-inflammatory activity4-methoxyphenyl group at position-7 rsc.org
4-Methoxyphenyl pyrazole and pyrimidine derivativesDual EGFR/VEGFR-2 inhibition for anticancer activityBased on pharmacophoric features of EGFR and VEGFR-2 antagonists nih.gov
2-Thiopyrimidine/chalcone hybridsSTAT3/STAT5a inhibition for anticancer activityHybrid of 2-thiopyrimidine and chalcone moieties nih.gov
4,6-Diaryl pyrimidinesDual EGFR/VEGFR-2 inhibition for antiproliferative activityDiaryl substitution on the pyrimidine ring frontiersin.org
Triazole-pyrimidine hybridsNeuroprotective and anti-neuroinflammatory agentsHybrid of triazole and pyrimidine moieties nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as this compound and its analogs, and a macromolecular target, typically a protein.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Molecular docking simulations have been extensively used to predict the binding modes and affinities of this compound derivatives with various biological targets. For example, in the pursuit of anticancer agents, docking studies were conducted on newly synthesized 4-methoxyphenyl pyrazole and pyrimidine derivatives with the VEGFR-2 enzyme. researchgate.net These studies aimed to elucidate the possible binding mechanisms within the active site of the enzyme and calculate the binding affinity (ΔG). researchgate.net

Similarly, docking studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives, including a 2-(4-methoxyphenyl) analog, were performed to investigate their potential as antimicrobial agents. mdpi.com In another study, pyrimidine-based molecules were docked with the FAAH protein to evaluate their in silico anti-inflammatory potential. researchgate.net

The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction. For instance, docking of pyrimidine derivatives with the 1OSE pig pancreatic alpha-amylase isoenzyme yielded docking scores ranging from -5.2 kcal/mol to -9.4 kcal/mol. ajchem-a.com

Rational Design Strategies Based on Computational Binding Models

The insights gained from molecular docking are crucial for the rational design of more potent and selective ligands. By analyzing the predicted binding poses and interactions, medicinal chemists can make informed decisions about which functional groups to modify or introduce to enhance binding affinity and biological activity.

For example, based on the binding mode analysis of a diaminopyrimidine derivative with CDK2 and CDK9 proteins, a rational drug design strategy was employed. acs.org The ethoxylacetyl moiety at the N-4 position of the pyrimidine core was cyclized to generate different N-heterocyclic aromatic rings, leading to the discovery of more potent inhibitors. acs.org

In another study, the design of new 4,6-diaryl pyrimidines as dual EGFR/VEGFR-2 inhibitors was guided by molecular modeling simulations. frontiersin.org This rational approach to drug design, which combines computational modeling with synthetic chemistry, has become a cornerstone of modern drug discovery. frontiersin.org

Predictive Pharmacokinetic and ADMET Modeling (Computational Tools for Drug Likeness)

Computational tools play a vital role in predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) of drug candidates, a field known as ADMET modeling. These in silico methods help in the early identification of compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development.

For this compound and its analogs, various computational models have been employed to predict their ADMET profiles. For instance, the pharmacokinetic properties of 2-thiopyrimidine/chalcone hybrids were assessed using the Pharmacokinetics/PreADMET Toxicity Predictor. nih.gov This analysis included the prediction of key parameters such as absorption, distribution, metabolism, and excretion, as well as toxicological properties like mutagenicity and carcinogenicity. nih.gov

Similarly, in silico ADMET analysis of novel pyrazolo[1,5-a]pyrimidines was conducted to evaluate their potential as drug candidates. mdpi.com These studies confirmed that most of the compounds adhered to Lipinski's rule of five, showed good gastrointestinal absorption, and had a low predicted risk of carcinogenicity. mdpi.com

The following table provides a summary of the predicted pharmacokinetic properties for a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives:

Compound Property Predicted Value/Outcome Reference
Pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c, 13a–i)Lipinski's rule of fiveMost compounds within the acceptable range mdpi.com
Pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c, 13a–i)Gastrointestinal absorptionHigh mdpi.com
Pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c, 13a–i)CYP isoform inhibitionInhibition of some CYP isoforms mdpi.com
Pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c, 13a–i)CarcinogenicityPredicted as negative mdpi.com
2-Thiopyrimidine/chalcone hybrids (9a–r)Pharmacokinetic parameters (ADME)Assessed using PreADMET nih.gov
4-Methoxyphenyl pyrazole and pyrimidine derivativesADMET and toxicityPerformed for designed compounds researchgate.net

Supramolecular Interactions and Crystal Engineering Studies

The study of supramolecular interactions and crystal engineering provides valuable insights into the solid-state properties of this compound and its derivatives. These studies focus on understanding how molecules self-assemble in the crystalline state through non-covalent interactions.

Theoretical Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the hydrogen bonding networks and other non-covalent interactions that govern the crystal packing of molecules. These calculations can provide information about the strength and nature of these interactions.

For example, a theoretical investigation of hydrogen-bonding interactions in cocrystals of sulfaguanidine (B1682504) with various carboxylic acids was performed. acs.org This study utilized computational methods to analyze the conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety. acs.org

In the crystal structure of a this compound analog, molecules are linked by a single C—H⋯N hydrogen bond, forming chains. These chains are further organized into sheets through π–π stacking interactions. iucr.org The interplanar spacing in these π–π stacking interactions has been measured to be 3.504 (2) Å. iucr.org

The following table summarizes the key non-covalent interactions observed in the crystal structure of a this compound analog:

Interaction Type Description Geometric Parameters Reference
C—H⋯N hydrogen bondLinks molecules into chains- iucr.org
π–π stacking interactionLinks chains into sheetsInterplanar spacing: 3.504 (2) Å iucr.org

These theoretical and experimental studies are crucial for understanding the solid-state behavior of these compounds and for the rational design of new crystalline materials with desired properties.

Prediction of Crystal Polymorphism and Lattice Energies

Computational chemistry provides powerful tools for investigating the solid-state landscape of a molecule, offering predictions about potential crystalline forms, a phenomenon known as polymorphism. The ability to predict the structures and relative stabilities of polymorphs is of immense importance. arxiv.orgprinceton.edu Computational Crystal Structure Prediction (CSP) methods are primarily based on identifying the most thermodynamically stable crystal structures by searching for minima on the lattice energy surface. nih.govrsc.org

While specific CSP studies focused solely on this compound are not extensively detailed in publicly available literature, the established methodologies for related organic molecules, including other pyrimidine derivatives, provide a clear framework for how such an investigation would proceed. The core of this process involves generating a multitude of plausible crystal packing arrangements and calculating their corresponding lattice energies to rank them by stability. rsc.org

The lattice energy (E_latt) represents the energy released when one mole of a solid crystal is formed from its constituent molecules in the gaseous phase. libretexts.org It is a crucial theoretical descriptor for assessing the thermodynamic viability of a predicted crystal structure. rsc.org Calculations are often sophisticated, employing hybrid methods that combine quantum mechanical calculations (like Density Functional Theory, DFT) for the intramolecular energy with advanced atom-atom models for the intermolecular interactions. arxiv.orgrsc.org These calculations must account for various forces, including Pauli exchange-repulsion, electron correlation, and van der Waals dispersion interactions, to achieve the necessary accuracy, which ideally is within approximately 1 kJ/mol. arxiv.org

Research on other pyrimidine derivatives illustrates the practical application of these computational methods. For instance, a study on a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two distinct monoclinic polymorphs, designated α and β. mdpi.comsunway.edu.my Computational analysis revealed that the difference in their crystal packing was due to variations in hydrogen bonding, leading to either helical or zigzag supramolecular chains. mdpi.comsunway.edu.my Lattice energy calculations were performed to determine their relative stabilities. mdpi.com

The results indicated that the β-form was thermodynamically more stable than the α-form by 11 kJ/mol. This greater stability was attributed primarily to more significant dispersion forces in the β-form, which also correlated with its higher density and more efficient packing coefficient. mdpi.com

Table 1: Calculated Lattice Energies for Polymorphs of a Pyrazolo[3,4-d]pyrimidine Derivative This table presents data for a related pyrimidine compound to illustrate the output of typical computational polymorphism studies.

PolymorphElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Repulsion Energy (kJ/mol)Total Lattice Energy (E_lattice) (kJ/mol)
α-form -54.7-108.348.4-124.6
β-form -58.2-118.952.4-135.6

Data sourced from a computational study on two polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative. mdpi.com

The energy differences between polymorphs are often very small. A large-scale computational study of 508 polymorphic organic molecules found that over half of the polymorph pairs are separated by less than 2 kJ/mol in lattice energy, and 95% have a difference of less than 7.2 kJ/mol. rsc.org These small energy margins make the computational challenge significant, as even minor inaccuracies can alter the predicted stability ranking. arxiv.org Furthermore, while lattice energy is the primary factor, kinetic aspects of nucleation and crystal growth ultimately determine which polymorphic form is obtained experimentally, a factor that computational methods are still developing to model effectively. nih.gov

For a molecule like this compound, a thorough computational investigation would involve:

Determining the low-energy conformations of the isolated molecule.

Generating thousands of hypothetical crystal packing structures using the flexible molecular model.

Minimizing the lattice energy of these structures using a reliable force field.

Ranking the resulting structures by lattice energy and performing more accurate, high-level quantum mechanical calculations on the most stable predicted polymorphs to refine their stability order. rsc.org

Such studies provide invaluable insight into the potential for polymorphism and the fundamental intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing of this compound and related compounds. mdpi.com

Advanced Applications and Functional Research Directions for 2 4 Methoxyphenyl Pyrimidine Derivatives

Medicinal Chemistry: Design and Synthesis of Bioactive Molecules

The pyrimidine (B1678525) ring is a cornerstone of numerous biologically active compounds, including natural products and synthetic drugs. semanticscholar.org The incorporation of a 4-methoxyphenyl (B3050149) group at the 2-position of the pyrimidine ring provides a key structural motif that has been extensively explored in the design of novel therapeutic agents. This substituent can engage in crucial interactions with biological targets and serves as a versatile anchor for further molecular elaboration.

Scaffold Optimization for Specific Biological Targets (e.g., Tyrosine Kinase Inhibitors like EGFR/VEGFR-2)

The 2-(4-methoxyphenyl)pyrimidine core has proven to be a highly effective scaffold for the development of potent tyrosine kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comacs.org These receptors are critical mediators of cell proliferation and angiogenesis, respectively, and their dysregulation is a hallmark of many cancers. mdpi.comresearchgate.net

Researchers have designed and synthesized series of pyrimidine derivatives bearing the 4-methoxyphenyl group, aiming for dual inhibition of EGFR and VEGFR-2. nih.govbohrium.com In one such study, a novel series of 4-methoxyphenyl pyrimidine derivatives were developed, leading to the identification of a lead compound with potent inhibitory activity against both EGFR and VEGFR-2, with IC50 values of 0.071 µM and 0.098 µM, respectively. nih.govbohrium.com This compound also demonstrated significant antiproliferative effects across several cancer cell lines. nih.govbohrium.com

The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of the 4-methoxyphenyl moiety for potent activity. For instance, in a series of oxazolo[5,4-d]pyrimidines, the derivative 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine showed impressive inhibition of VEGFR-2 kinase with an IC50 of 0.33 µM. mdpi.com Computational docking studies revealed that the methoxy (B1213986) group enhances binding affinity within the receptor's active site. mdpi.com

Table 1: Selected this compound Derivatives as Tyrosine Kinase Inhibitors

Compound Target(s) IC50 (µM) Reference
Compound 12 EGFR / VEGFR-2 0.071 / 0.098 nih.govbohrium.com
Compound 15 EGFR / VEGFR-2 Potent dual inhibitor acs.org
Compound 5 VEGFR-2 0.33 mdpi.com

This table summarizes the inhibitory concentrations (IC50) of selected compounds against their respective tyrosine kinase targets.

Development of Enzyme Modulators and Receptor Ligands

Beyond kinase inhibition, the this compound framework is instrumental in creating modulators for other enzymes and receptors. The structural versatility of this scaffold allows it to be adapted to fit the binding sites of various biological targets. chemimpex.com For example, derivatives have been investigated as potential modulators of prostaglandin (B15479496) E2 receptors (EP2 and/or EP4), which are implicated in pain and inflammation. google.com

The pyrimidine core can act as a hydrogen bond acceptor, while the 4-methoxyphenyl group can participate in hydrophobic and van der Waals interactions, making these compounds suitable for targeting a wide range of protein pockets. iajps.com Research into 5H-thiazolo[3,2-a]pyrimidine derivatives has identified potential acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. researchgate.net Additionally, the broader class of purine (B94841) and pyrimidine receptor modulators is an active area of research, with allosteric modulators offering a promising avenue for developing drugs with enhanced specificity. nih.gov

Exploration of Pyrimidine Derivatives as Versatile Building Blocks in Drug Discovery

The this compound unit is not only a pharmacophore in itself but also a versatile building block for the synthesis of more complex and densely functionalized molecules. chemimpex.comcymitquimica.com Its chemical stability and the reactivity of the pyrimidine ring allow for a wide array of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening. tandfonline.comorganic-chemistry.org

Synthetic methodologies have been developed to introduce various substituents onto the pyrimidine core, allowing for the fine-tuning of physicochemical and pharmacological properties. organic-chemistry.org For instance, chalcones derived from p-methoxy benzaldehyde (B42025) can be cyclized with guanidine (B92328) to form 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, which can be further derivatized to create compounds with antioxidant and antibacterial activities. tandfonline.com The adaptability of the pyrimidine scaffold facilitates its use in fragment-based drug design and lead optimization campaigns, making it a valuable asset in the modern drug discovery pipeline. chemimpex.comtandfonline.com

Materials Science: Development of Novel Functional Materials

The unique electronic and photophysical properties of the this compound moiety have also attracted significant interest in the field of materials science. The electron-deficient nature of the pyrimidine ring, combined with the electron-donating character of the methoxy group, creates a push-pull system that can be exploited for various applications.

Organic Electronics and Optoelectronic Devices

Derivatives of 2-phenyl pyrimidine are being explored as emitters for organic light-emitting diodes (OLEDs). ktu.edu The pyrimidine core acts as a strong electron acceptor, a desirable property for materials used in electron transport layers and as emitters in OLEDs. ktu.edu By attaching different donor groups to the pyrimidine acceptor, researchers can tune the electronic and photophysical properties of the resulting molecules. ktu.edu

In one study, two derivatives of phenyl pyrimidine with triphenylamino or 4,4′-dimethoxytriphenylamino donor groups were synthesized and showed high thermal stability. ktu.edu The incorporation of methoxy groups led to improved hole-transporting properties and a shift in emission color. OLEDs fabricated with these materials achieved a maximum external quantum efficiency of up to 10.6%. ktu.edu The development of glass-forming organic semiconductors is another promising area, where these derivatives can be used as hole-transporting materials in OLEDs, contributing to devices with low turn-on voltages and high brightness. researchgate.net

Luminescent and Sensing Materials

The inherent fluorescence of many pyrimidine derivatives makes them suitable for applications as luminescent materials and chemical sensors. nih.govnih.gov The photophysical properties, such as absorption and emission wavelengths, as well as fluorescence quantum yields, can be precisely tuned by modifying the substituents on the pyrimidine and phenyl rings. nih.govresearchgate.net

For example, a series of fluorescent pyrimidine-derived α-amino acids were synthesized, with the p-methoxyphenyl derivative exhibiting the highest brightness. nih.gov This compound displayed solvatochromism, where its emission color changes with the polarity of the solvent, and sensitivity to pH, suggesting its potential use as a sensor. nih.gov Furthermore, pyrazolopyrimidine derivatives have been studied for their fluorescent properties, with some showing promise for the detection of metal ions like Cu2+. mdpi.com The development of 6-aryl-2,4-bis(2′-hydroxyphenyl)pyrimidines and their boron fluoride (B91410) complexes has led to new families of fluorescent materials where the emission can be switched on through coordination, demonstrating their potential as chemosensors. researchgate.net

Table 2: Photophysical Properties of a this compound-Derived α-Amino Acid (12k)

Property Value Reference
Absorption Max (nm) ~310 nih.gov
Emission Max (nm) Varies with solvent polarity nih.gov
Quantum Yield 0.30 nih.gov
Special Feature Solvatochromism & pH sensitivity nih.gov

This table highlights the key photophysical characteristics of a specific fluorescent pyrimidine derivative, demonstrating its potential as a sensor.

Supramolecular Chemistry and Host-Guest Systems

The architecture of this compound and its derivatives makes them ideal candidates for studies in supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into larger, functional systems. The presence of the electron-donating methoxy group, the aromatic phenyl ring, and the nitrogen-containing pyrimidine ring facilitates a range of intermolecular forces that drive the formation of host-guest complexes and self-assembled structures.

Design of Inclusion Complexes (e.g., with Cyclodextrins)

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate nonpolar guest molecules in aqueous solutions. scielo.brmdpi.com This host-guest interaction can alter the physicochemical properties of the guest, such as increasing its solubility, stability, and bioavailability. scielo.brnih.gov

Derivatives of this compound are well-suited for forming inclusion complexes with cyclodextrins. The hydrophobic 4-methoxyphenyl group can fit snugly within the apolar cavity of the cyclodextrin (B1172386), driven by van der Waals forces and hydrophobic interactions. nih.gov Research on similar structures, such as the oxazolidine (B1195125) prodrug cis-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyloxazolidine, has shown that complexation with hydroxypropyl-β-cyclodextrin (HPβCD) enhances stability against hydrolysis. scielo.br The formation of these inclusion complexes is often studied to improve the delivery and efficacy of compounds in various applications, from pharmaceuticals to consumer products like sunscreens. scielo.bracs.org

The mechanism often involves the displacement of water molecules from the cyclodextrin cavity by the more hydrophobic guest molecule, leading to a more stable, lower-energy complex. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction are used to confirm the formation and characterize the structure of these inclusion complexes. scielo.br

Self-Assembly and Ordered Architectures

The ability of this compound derivatives to self-assemble into highly ordered structures is a key area of functional research. This process is directed by a combination of weak, non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions.

A notable example is the self-assembly of 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine on graphite (B72142) surfaces, which has been visualized using atomic force microscopy (AFM). nih.gov In the crystalline state, the packing of these L-shaped molecules is dominated by arene interactions, forming various dimeric motifs stabilized by π-π and C-H...π forces. nih.gov When deposited on a graphite surface, these molecules organize into long, needle-like islands. High-resolution AFM reveals that the assembly is mediated by weak noncovalent interactions between the aromatic hydrogen atoms and the oxygen atoms of the methoxy groups. nih.gov

Similarly, studies on other related heterocycles, like 2-(2-hydroxybenzylidene)thiazolo[3,2-a]pyrimidines substituted with a 4-methoxyphenyl group, have demonstrated the formation of chiral 1D chains through intermolecular hydrogen bonding. mdpi.com The rational selection of substituents on the pyrimidine scaffold allows for precise control over the interplay of non-covalent forces, enabling the engineering of specific supramolecular motifs. mdpi.com

Catalysis: Exploration as Ligands or Catalytic Components

The nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group in this compound derivatives make them effective ligands for coordinating with metal ions. This property is being explored for applications in catalysis. While research specifically targeting this compound as a catalytic component is emerging, the broader class of pyrimidine derivatives shows significant promise.

Supramolecular systems involving these derivatives are also employed in catalysis. For instance, β-cyclodextrin has been used as a highly efficient, biodegradable, and reusable supramolecular catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives. researchgate.net In these reactions, the cyclodextrin cavity likely hosts the reactants, such as an aldehyde and malononitrile, facilitating condensation and cyclization reactions within its hydrophobic environment. researchgate.net This form of catalysis, which often uses water as a green solvent, represents an environmentally sustainable approach to organic synthesis. researchgate.net

Furthermore, pyrimidine derivatives can be incorporated into metal-organic frameworks (MOFs). A bimetallic-organic framework with phosphorus acid groups has been successfully used as a catalyst in the preparation of pyrido[2,3-d]pyrimidines. rsc.orgrsc.org The pyrimidine scaffold can also be functionalized to create ligands for transition metals, such as palladium, which are used in cross-coupling reactions. nih.gov The development of such catalytic systems is crucial for the efficient and selective synthesis of complex organic molecules.

Agrochemical Science: Design of Crop Protection Agents

The pyrimidine scaffold is a vital component in many agrochemicals, and derivatives of this compound are being investigated for their potential as crop protection agents. uobaghdad.edu.iqresearchgate.net Their biological activity stems from their ability to interact with specific molecular targets in pests and pathogens.

One significant development is the discovery of Benzpyrimoxan, a novel insecticide containing a pyrimidine ring substituted with a 4-(trifluoromethyl)benzyloxy group, which is structurally related to a methoxyphenyl linkage. jst.go.jp Benzpyrimoxan is highly effective against rice planthoppers, including strains that have developed resistance to existing insecticides. jst.go.jp Its mode of action and low toxicity to beneficial insects make it a valuable tool for integrated pest management strategies. jst.go.jp

Research into structure-activity relationships (SAR) has guided the design of new pyrimidine-based agrochemicals. For instance, in the development of Benzpyrimoxan, replacing other groups with a methoxy group on the pyrimidine ring led to a tenfold increase in insecticidal activity. jst.go.jp Other research has focused on synthesizing pyrimidine derivatives with antifungal properties. Pyrido[2,3-d]pyrimidines derived from a 4-methoxyphenyl precursor have shown significant antifungal activity. eurjchem.com Similarly, novel phenyl methoxyacrylate derivatives containing a pyrimidine substructure have been developed, with some exhibiting potent acaricidal (mite-killing) activity, in some cases superior to existing commercial products. researchgate.net

Corrosion Inhibition Research: Theoretical and Material Surface Interactions

Derivatives of this compound have emerged as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments commonly found in industrial processes. bohrium.comresearchgate.net Their efficacy is attributed to their molecular structure, which includes heteroatoms (N, O), π-electrons in the aromatic rings, and polar functional groups. researchgate.netnih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. researchgate.netrsc.org

The mechanism of inhibition involves the interaction of the inhibitor's electron-rich centers with the vacant d-orbitals of iron atoms on the steel surface. The adsorption can be physical (electrostatic interactions) or chemical (coordinate bond formation), and it typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. bohrium.comnih.gov Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though often with a predominant effect on the cathodic reaction. bohrium.comresearchgate.net

Theoretical studies using Density Functional Theory (DFT) and other quantum chemical calculations provide deeper insights into the inhibitor-surface interactions. bohrium.comnih.gov These calculations help to correlate the molecular properties of the inhibitors with their performance. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower energy gap (ΔE = ELUMO - EHOMO) suggests higher reactivity and better inhibition efficiency. bohrium.comnih.goviapchem.org For example, in a study of two novel oxo-pyrimidine derivatives, the compound with better electron-donating tendencies (MMOM) showed superior corrosion inhibition compared to its counterpart (MMOPM). bohrium.com

The table below summarizes findings from studies on various pyrimidine derivatives containing the methoxyphenyl group, highlighting their effectiveness as corrosion inhibitors.

Compound NameCorrosive MediumMax. Inhibition Efficiency (%)MethodReference
1-(5-(4-Methoxy-benzoyl)-4-(4-methoxy-phenyl)-2-oxo-2H-pyrimidin-1-yl]-(4-methoxy-phenyl)-urea (MMOM)1 M HCl>95% (at 72h)PDP, EIS bohrium.com
5-(4-methoxyphenyl)-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4,7-trione (PPD-3)HClNot specified, but effectiveGravimetric, EIS, PDP researchgate.net
4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTMO)1.0 M H₂SO₄>90%Weight Loss, EIS, PDP rsc.org
(E)-8-(4-Methoxybenzylidene)-5-(4-methoxyphenyl)-2-thioxo-1,2,3,6,7,8-hexahydro-4H-cyclopenta mdpi.comrsc.orgpyrido[2,3-d]pyrimidin-4-one1.0 M HCl91.2%EIS nih.gov

Conclusion and Future Research Directions

Current State of Research on 2-(4-Methoxyphenyl)pyrimidine and its Related Compounds

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. nih.gov Its significance stems from its presence in the building blocks of DNA and RNA, making it a critical endogenous component in the human body. nih.gov The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling the synthesis of diverse compounds with a wide range of biological activities. nih.gov Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-infective, anti-inflammatory, and antihypertensive properties. nih.govgsconlinepress.com

Recent research has continued to explore the potential of pyrimidine-based compounds in various therapeutic areas. For instance, some derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy. bohrium.comnih.gov Guided by the pharmacophoric features of existing antagonists, novel series of pyrimidine derivatives have been designed and synthesized, showing promising antiproliferative effects against various cancer cell lines. bohrium.comnih.gov In the realm of infectious diseases, pyrimidine-based molecules are being developed to combat tuberculosis and various fungal infections. nih.gov

The 4-methoxyphenyl (B3050149) substituent, in particular, has been incorporated into various pyrimidine structures to enhance their biological activity. For example, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, the presence of a 4-methoxyphenyl group was evaluated for its effect on VEGFR2 kinase inhibition. mdpi.com Similarly, research on pyrrolo[2,3-d]pyrimidines has shown that the introduction of a 4-methoxyphenyl group can enhance anti-inflammatory activity. rsc.org

Interactive Table: Examples of Biologically Active Pyrimidine Derivatives

Compound Class Target/Application Key Findings Reference
4,6-diaryl pyrimidines EGFR/VEGFR-2 inhibitors (Anticancer) Showed potent antiproliferative activity. frontiersin.org frontiersin.org
Imidazo[1,2-a]pyrimidines Antimicrobial agents Synthesized and characterized for potential antimicrobial use. mdpi.com mdpi.com
Pyrimidine-5-carbonitriles PI3K/AKT inhibitors (Anticancer) A derivative with a 4-methoxyphenyl group showed strong inhibition and induced apoptosis in leukemia cells. ekb.eg ekb.eg
Oxazolo[5,4-d]pyrimidines VEGFR2 kinase inhibitors (Anti-angiogenesis) A 2-(4-methoxyphenyl) derivative demonstrated significant inhibitory activity. mdpi.com mdpi.com

Unexplored Avenues and Challenges in Synthetic Methodologies and Applications

While significant progress has been made, there remain unexplored avenues and challenges in the synthesis and application of this compound and its analogs. A primary challenge lies in the development of more efficient and environmentally friendly synthetic routes. nipissingu.caresearchgate.net The use of green chemistry principles, such as solvent recovery systems and the development of one-pot multicomponent reactions, is an area that warrants further investigation. researchgate.netvulcanchem.com

The exploration of novel synthetic methodologies continues to be a focus. For instance, the use of microwave irradiation has been shown to improve reaction times and yields for some pyrimidine derivatives. ekb.eg Additionally, the development of skeletal editing techniques offers a powerful strategy for the precise modification of the pyrimidine core, potentially leading to novel compounds with unique properties. researchgate.net

From an applications perspective, a comprehensive biological evaluation of many pyrimidine derivatives is still needed to fully understand their therapeutic potential. vulcanchem.com This includes systematic screening against a wider range of biological targets and in various disease models. Furthermore, detailed structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of these compounds. bohrium.comnih.govvulcanchem.com For example, while the 4-methoxyphenyl group is known to contribute to the activity of some pyrimidines, its precise role and the potential for further optimization through substitution on the phenyl ring remain areas for deeper investigation.

Challenges also exist in overcoming issues like limited solubility and the potential for drug resistance. vulcanchem.com Prodrug strategies and combination therapies are being explored to address these limitations. vulcanchem.com

Interdisciplinary Research Opportunities and Emerging Paradigms in Pyrimidine Chemistry

The future of pyrimidine chemistry lies in interdisciplinary collaboration and the adoption of emerging paradigms. The integration of computational studies, such as molecular docking and ADME-Tox predictions, with synthetic chemistry is becoming increasingly important for the rational design of new drug candidates. bohrium.comnih.govnipissingu.ca This approach allows for the prediction of binding affinities and pharmacokinetic properties before embarking on resource-intensive synthesis.

Emerging paradigms in drug discovery, such as the development of multi-target-directed ligands, offer new opportunities for pyrimidine-based compounds. frontiersin.orgresearchgate.net Instead of the traditional "one-target, one-disease" approach, designing molecules that can interact with multiple targets could lead to more effective treatments for complex diseases like cancer. researchgate.netacs.org

The field is also witnessing a shift towards "rational molecular editing," moving from random modifications to drug-oriented design strategies. acs.org This involves the targeted alteration of molecular scaffolds to improve efficacy and overcome patent limitations. acs.org Macrocyclization is another emerging strategy that can enhance the binding affinity and selectivity of pyrimidine-based drugs. acs.org

Furthermore, the interface of chemistry and biology provides fertile ground for new discoveries. brandeis.edu Research groups are increasingly combining chemical synthesis with biological assays to understand the molecular mechanisms of action and to engineer proteins for desired functions. nipissingu.cabrandeis.edu The development of novel chemical probes based on the pyrimidine scaffold can provide new insights into protein binding interactions and cellular metabolism. nipissingu.ca

Q & A

Q. What are the established synthetic routes for preparing 2-(4-Methoxyphenyl)pyrimidine, and what experimental conditions are critical for optimizing yield?

this compound can be synthesized via cyclocondensation reactions. For example, cyanoacetylurea reacts with hydrazone intermediates (e.g., 2-(4-methoxyphenyl)hydrazono-pyrimidine-dione) under reflux in ethanol/dimethylformamide to form pyrimidine derivatives . Key parameters include:

  • Reaction time/temperature : Prolonged reflux (≥6 hours) ensures complete cyclization.
  • Solvent polarity : Polar aprotic solvents like DMF enhance reactivity.
  • Catalyst use : Acidic or basic catalysts may accelerate intermediate formation.
    Yield optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side products.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

  • Spectroscopy :
    • IR : Detect carbonyl (1724 cm⁻¹) and NH/amine (3232–3490 cm⁻¹) stretches .
    • ¹H-NMR : Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.78 ppm) are diagnostic .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with lattice parameters (a = 21.637 Å, β = 109.5°) provide 3D conformation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Waste disposal : Segregate and transfer waste to certified facilities for incineration or chemical neutralization .
  • First aid : Rinse skin/eyes with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis of this compound derivatives guide the design of novel analogs?

Mechanistic studies (e.g., intermediate trapping, kinetic analysis) reveal that nucleophilic attack at the pyrimidine ring’s C-4/C-6 positions drives functionalization. For example:

  • Electrophilic substitution : Methoxy groups direct reactivity to para positions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) by enhancing dielectric heating, as shown in imidazo-pyrimidine systems .
    Adjusting substituents (e.g., electron-withdrawing groups) or using transition-metal catalysts (e.g., Pd) could diversify analogs for biological screening.

Q. What crystallographic data are critical for understanding the solid-state behavior of this compound derivatives?

Single-crystal X-ray diffraction provides:

  • Unit cell dimensions : Monoclinic systems (e.g., a = 21.637 Å, b = 5.953 Å) .
  • Packing interactions : π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H⋯O, ~2.8 Å) stabilize lattices .
  • Torsion angles : Methoxy-phenyl dihedral angles (~10°) influence molecular planarity and solubility .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from:

  • Purity : HPLC or LC-MS ensures ≥95% purity; impurities (e.g., unreacted intermediates) can skew bioassay results .
  • Assay conditions : Varying pH, temperature, or solvent (DMSO vs. water) alters compound stability .
  • Structural analogs : Subtle changes (e.g., trifluoromethyl vs. methoxy) drastically affect receptor binding .
    Standardized protocols (e.g., OECD guidelines) and dose-response studies are recommended.

Q. What advanced analytical methods resolve challenges in quantifying this compound in complex matrices?

  • HPLC-MS/MS : Provides nanogram-level detection with C18 columns and acetonitrile/water gradients .
  • Solid-phase NMR : Resolves dynamic interactions in drug-delivery systems (e.g., cyclodextrin inclusion complexes) .
  • XPS (X-ray photoelectron spectroscopy) : Maps surface composition in material science applications (e.g., catalytic coatings) .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound derivatives?

SAR strategies include:

  • Bioisosteric replacement : Swap methoxy groups with trifluoromethyl or chloro to enhance lipophilicity .
  • Scaffold hopping : Fuse pyrimidine with coumarin or triazine rings to modulate pharmacokinetics .
  • Docking simulations : Predict binding to COX-2 or kinase targets using AutoDock or Schrödinger .

Methodological Considerations

  • Synthetic reproducibility : Document solvent batch, humidity, and catalyst source to mitigate variability .
  • Data validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .
  • Ethical compliance : Adhere to institutional guidelines for toxicity testing, even if preliminary data are absent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.